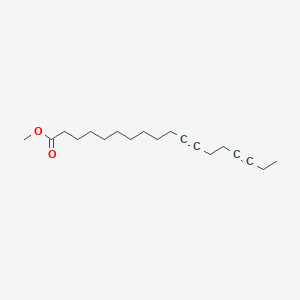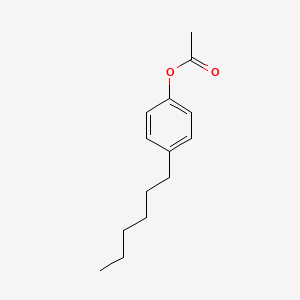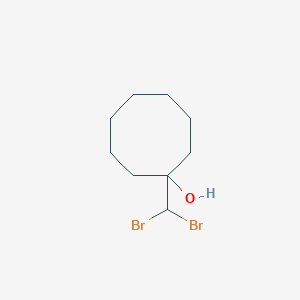
1-(Dibromomethyl)cyclooctan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dibromomethyl)cyclooctan-1-ol is an organic compound with the molecular formula C9H16Br2O It is a derivative of cyclooctanol, where the hydroxyl group is attached to a cyclooctane ring, and the methyl group is substituted with two bromine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-(Dibromomethyl)cyclooctan-1-ol can be synthesized through the bromination of cyclooctanol. The process typically involves the following steps:
Bromination of Cyclooctanol: Cyclooctanol is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions: 1-(Dibromomethyl)cyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as cyclooctanol derivatives with different substituents can be formed.
Elimination Products: Alkenes such as cyclooctene can be produced.
Oxidation Products: Ketones or carboxylic acids derived from cyclooctanol.
科学研究应用
1-(Dibromomethyl)cyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Dibromomethyl)cyclooctan-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity:
Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Elimination: The compound can undergo elimination reactions to form double bonds, altering its chemical structure.
Oxidation: The hydroxyl group can be oxidized, leading to changes in the compound’s reactivity and interactions with other molecules.
相似化合物的比较
1-(Dibromomethyl)cyclooctan-1-ol can be compared with other similar compounds such as:
Cyclooctanol: The parent compound, which lacks the bromine substituents.
1-Bromocyclooctanol: A similar compound with only one bromine atom.
Cyclooctanone: The oxidized form of cyclooctanol.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which significantly influence its reactivity and potential applications. The combination of the cyclooctane ring and the dibromomethyl group makes it a valuable compound for various chemical transformations and research studies.
属性
CAS 编号 |
54371-08-3 |
|---|---|
分子式 |
C9H16Br2O |
分子量 |
300.03 g/mol |
IUPAC 名称 |
1-(dibromomethyl)cyclooctan-1-ol |
InChI |
InChI=1S/C9H16Br2O/c10-8(11)9(12)6-4-2-1-3-5-7-9/h8,12H,1-7H2 |
InChI 键 |
NSMTVXIPIBMZSS-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)(C(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


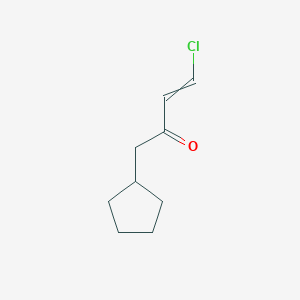

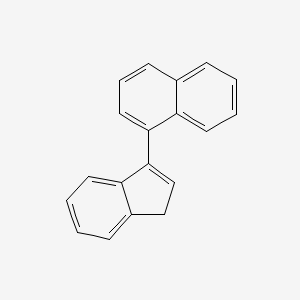
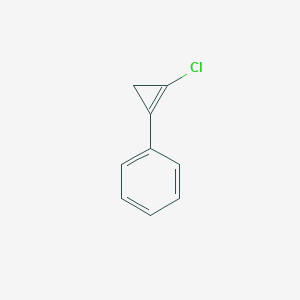
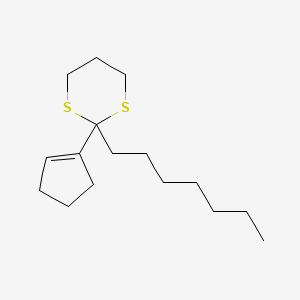
![8-Hydroxy-1-phenyl-1,2,4,5-tetrahydro-7H-benzo[g]indazol-7-one](/img/structure/B14624256.png)
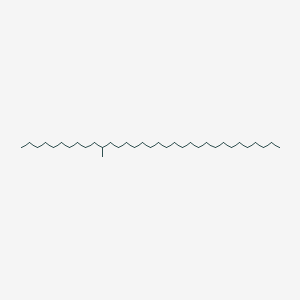
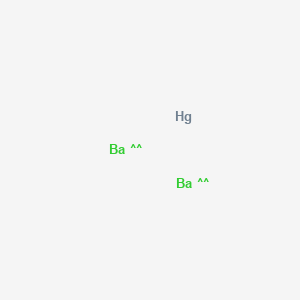
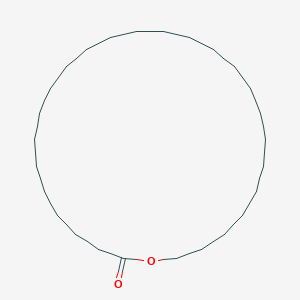

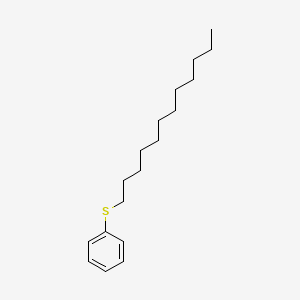
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
